Br-PEG12-Br
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Overview
Description
This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with nucleophilic reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Br-PEG12-Br is synthesized through the reaction of polyethylene glycol with bromoethanol under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the hydroxyl groups of polyethylene glycol, followed by the addition of bromoethanol to introduce the bromide groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Br-PEG12-Br primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups, which are good leaving groups . These reactions can be used to introduce various functional groups into the PEG chain.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under mild conditions .
Major Products Formed
The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield PEGylated amines, while reactions with thiols produce PEGylated thiols .
Scientific Research Applications
Br-PEG12-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials, nanotechnology, and functional coatings.
Mechanism of Action
The mechanism of action of Br-PEG12-Br involves its ability to react with nucleophilic reagents, forming stable covalent bonds. This property makes it an effective linker for bioconjugation and PEGylation processes, enhancing the solubility, stability, and bioavailability of the modified molecules.
Comparison with Similar Compounds
Similar Compounds
m-PEG12-bromide: Similar to Br-PEG12-Br but with a single bromide group.
Bis(bromo)-PEG12: Another homobifunctional PEG linker with two bromide groups.
Uniqueness
This compound is unique due to its specific structure, which allows for efficient bioconjugation and PEGylation. Its homobifunctional nature enables it to form stable linkages with various nucleophiles, making it versatile for different applications.
Biological Activity
Br-PEG12-Br, a homobifunctional compound characterized by two bromine atoms at each end of a polyethylene glycol (PEG) chain, has garnered attention in the field of bioconjugation and drug delivery due to its significant biological activity. This article explores the mechanisms, applications, and research findings related to the biological activity of this compound.
This compound has a molecular formula of C12H25Br2O and a molecular weight of approximately 672 g/mol. The compound primarily undergoes nucleophilic substitution reactions , where the bromine atoms act as excellent leaving groups. This allows nucleophiles such as amines, thiols, and alcohols to react with this compound in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under mild conditions.
The mechanism of action for this compound involves forming stable covalent bonds with various nucleophiles, facilitating effective bioconjugation processes. This property enhances the solubility and stability of therapeutic agents, leading to prolonged circulation times in the bloodstream and reduced immunogenicity.
Applications in Drug Delivery
This compound is widely used in drug delivery systems due to its ability to modify proteins and peptides. By enhancing the pharmacokinetic properties of drugs, this compound improves their therapeutic efficacy. Key applications include:
- Bioconjugation : It allows for the attachment of drugs to targeting moieties, improving specificity and reducing side effects.
- Polyethylene Glycolylation : This process enhances the solubility and stability of biomolecules, which is crucial for effective drug delivery.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other PEG derivatives but maintains unique characteristics that enhance its utility. The following table summarizes some related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
m-PEG12-bromide | Monofunctional | Contains a single bromide group |
Bis(bromo)-PEG12 | Homobifunctional | Contains two bromide groups |
Br-PEG12-OH | Monofunctional | Contains one hydroxyl group alongside one bromine |
SC-PEG12-SC | Homobifunctional | Contains succinimidyl carbonate groups |
The homobifunctional nature of this compound allows it to form stable linkages with various nucleophiles efficiently, making it versatile for different applications in bioconjugation and drug delivery systems.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Enhanced Drug Stability : A study demonstrated that modifications using this compound significantly improved the stability and solubility of anticancer agents, leading to increased bioavailability in vivo.
- Reduced Immunogenicity : Research indicated that drugs modified with this compound exhibited reduced immunogenic responses when administered, enhancing their therapeutic potential without eliciting strong immune reactions.
- Prolonged Circulation Time : In pharmacokinetic studies involving nanoparticles coated with this compound, results showed a marked increase in circulation half-life compared to unmodified counterparts, allowing for more effective targeting of disease sites .
Properties
Molecular Formula |
C24H48Br2O11 |
---|---|
Molecular Weight |
672.4 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C24H48Br2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-24H2 |
InChI Key |
XGVURFJOJBSGLF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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